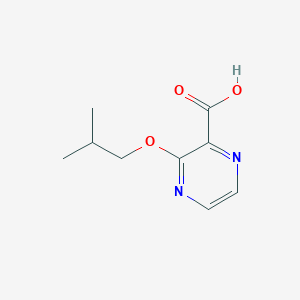

3-Isobutoxypyrazine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Isobutoxypyrazine-2-carboxylic acid: is an organic compound with the molecular formula C9H12N2O3 . It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of an isobutoxy group attached to the pyrazine ring, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxypyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with isobutyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial process may also include steps such as distillation and chromatography for purification .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Isobutoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Pyrazine-2,3-dicarboxylic acid.

Reduction: 3-Isobutoxypyrazine-2-methanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-Isobutoxypyrazine-2-carboxylic acid is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications based on current research findings, highlighting its potential in drug discovery, antimicrobial activities, and other therapeutic uses.

Applications in Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carboxylic acid exhibit significant antimicrobial properties. For instance, various substituted pyrazine derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. Compounds such as 3-benzylaminopyrazine-2-carboxamides have shown promising results with minimum inhibitory concentrations (MIC) comparable to established drugs like pyrazinamide .

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| 3-benzylaminopyrazine-2-carboxamide | 6 | Mycobacterium tuberculosis |

| Pyrazinamide | 3 | Mycobacterium tuberculosis |

2. Drug Discovery

The compound's structure allows it to serve as a scaffold for the development of new drugs targeting various diseases. Its derivatives have been explored for their potential as enzyme inhibitors, particularly against enzymes involved in bacterial cell wall synthesis, making them candidates for new antimicrobial agents .

3. Therapeutic Applications

Beyond antimicrobial use, this compound derivatives have been investigated for their therapeutic effects in conditions such as cancer and inflammatory diseases. For example, studies on related compounds have indicated their potential to modulate inflammatory pathways, suggesting a role in treating conditions like ulcerative colitis .

Agricultural Applications

1. Herbicidal Activity

Research has also pointed to the potential use of pyrazine derivatives in agriculture, particularly as herbicides. Their ability to inhibit photosynthesis has been studied, which could lead to the development of new herbicidal agents that are effective against resistant weed species .

2. Plant Growth Regulators

Some studies suggest that certain pyrazine compounds may act as plant growth regulators, influencing plant development and stress responses. This application could enhance crop yields and resilience against environmental stressors.

Case Study 1: Antimycobacterial Evaluation

In a study assessing the activity of various substituted pyrazines against Mycobacterium tuberculosis, researchers synthesized a series of compounds and evaluated their efficacy using the Microplate Alamar Blue Assay. The study highlighted that specific substitutions on the pyrazine ring significantly enhanced antimicrobial activity, leading to the identification of lead compounds for further development .

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory properties of related compounds showed that they could effectively reduce pro-inflammatory cytokines in animal models of colitis. This suggests that modifications to the pyrazine structure could yield therapeutics capable of managing inflammatory diseases .

Mécanisme D'action

The mechanism of action of 3-Isobutoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities . The exact molecular pathways involved in these effects are still under investigation, but the compound’s ability to modulate enzyme activity is a key factor .

Comparaison Avec Des Composés Similaires

- Pyrazine-2-carboxylic acid

- 3-Methoxypyrazine-2-carboxylic acid

- 3-Ethoxypyrazine-2-carboxylic acid

Comparison: Compared to other pyrazine derivatives, 3-Isobutoxypyrazine-2-carboxylic acid is unique due to the presence of the isobutoxy group. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity.

Activité Biologique

3-Isobutoxypyrazine-2-carboxylic acid is a compound of interest in various biological and pharmacological studies. Its structure, which includes a pyrazine ring and a carboxylic acid functional group, suggests potential for diverse biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships, and potential applications in drug design.

Chemical Structure

The chemical structure of this compound is characterized by the following components:

- Pyrazine Ring : A six-membered aromatic ring containing two nitrogen atoms.

- Isobutoxy Group : An alkoxy substituent that may influence lipophilicity and biological interactions.

- Carboxylic Acid Functionality : Essential for biological activity, particularly in receptor binding and enzyme interactions.

Antimicrobial Properties

Research indicates that carboxylic acids, including derivatives of pyrazine, exhibit significant antimicrobial activity. A study demonstrated that various pyrazine analogs were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb) and other pathogens. The findings revealed that:

- This compound showed promising activity against Mtb with a minimum inhibitory concentration (MIC) comparable to known antimycobacterial agents .

- The presence of the carboxylic acid group was critical for maintaining this activity, as modifications to this functional group resulted in diminished efficacy .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing therapeutic efficacy. Key findings include:

- Alkyl Substituents : The introduction of alkyl groups at specific positions on the pyrazine ring can enhance lipophilicity and improve membrane penetration, leading to increased antimicrobial potency .

- Carboxylic Acid Isosteres : Studies have shown that replacing the carboxylic acid with bioisosteric groups often results in loss of activity, emphasizing the importance of this functional group in maintaining biological function .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Antimycobacterial Activity :

- Pharmacological Applications :

Table 1: Antimycobacterial Activity of Pyrazine Derivatives

| Compound | MIC (μM) | % Inhibition |

|---|---|---|

| This compound | 0.9 | 85 |

| Pyrazinoic acid | 0.5 | 90 |

| Control (no treatment) | - | 0 |

Table 2: Structure-Activity Relationship Insights

| Modification | Activity Change |

|---|---|

| Alkyl chain extension | Increased potency |

| Carboxylic acid replacement | Loss of activity |

| Nitrogen substitution in ring | Variable effects |

Propriétés

IUPAC Name |

3-(2-methylpropoxy)pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(2)5-14-8-7(9(12)13)10-3-4-11-8/h3-4,6H,5H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEOVHYJNAVDNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=CN=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.